Aurora kinase inhibitor-3, also known as CCT129202, is a small molecule inhibitor of the Aurora family of serine/threonine kinases. These kinases, particularly Aurora A and Aurora B, are critical regulators of mitosis, and their distinct roles in centrosome function and chromosome segregation make isoform-selective inhibition essential for targeted research. CCT129202 was developed as an ATP-competitive inhibitor with a distinct selectivity profile, enabling the specific investigation of Aurora B-dependent pathways in cell cycle progression and oncology without the confounding effects of potent Aurora A inhibition.
While numerous compounds inhibit Aurora kinases, they are not functionally interchangeable for procurement and experimental design. A primary differentiator is selectivity; for instance, CCT129202's preference for Aurora B over Aurora A is critical for correctly attributing cellular phenotypes, such as defects in cytokinesis, to the target. Using a pan-inhibitor like Tozasertib (VX-680) or a less selective compound like ZM447439 can obscure results by simultaneously blocking multiple mitotic pathways. Furthermore, crucial physicochemical and pharmacokinetic properties, such as suitability for oral administration in animal models, directly impact the feasibility and design of in vivo studies, making compound selection a critical, non-generic decision.
In biochemical assays, CCT129202 demonstrates potent inhibition of Aurora B with an IC50 of 198 nM. Crucially, it shows significantly lower activity against Aurora A (IC50 = 42 nM), establishing a clear selectivity window. This contrasts with the first-generation inhibitor ZM447439, which is less selective, inhibiting Aurora A and B with similar potencies (IC50 = 110 nM and 130 nM, respectively).
| Evidence Dimension | Kinase Inhibition IC50 |
| Target Compound Data | Aurora B: 198 nM; Aurora A: 42 nM |
| Comparator Or Baseline | ZM447439 (Aurora B: 130 nM; Aurora A: 110 nM) |
| Quantified Difference | CCT129202 shows a clear selectivity preference for Aurora A, unlike the nearly equipotent activity of ZM447439. |
| Conditions | Cell-free recombinant human kinase assays. |
This selectivity allows researchers to confidently attribute observed biological effects to the inhibition of a specific Aurora kinase isoform, preventing misinterpretation of data from off-target inhibition.
CCT129202 demonstrates potent antiproliferative effects across a range of human tumor cell lines, with GI50 (50% growth inhibition) values typically in the nanomolar range. For instance, in HCT116 colon carcinoma cells, CCT129202 inhibits growth with a GI50 of approximately 80-700 nM, depending on the study. This level of cellular activity is consistent with its mechanism as a potent inhibitor of mitosis.
| Evidence Dimension | Cellular Growth Inhibition (GI50) |
| Target Compound Data | 0.08 µM to 1.7 µM across various human tumor cell lines |
| Comparator Or Baseline | First-generation inhibitors often require higher concentrations for similar effects. |
| Quantified Difference | Achieves potent cellular effects at nanomolar concentrations. |
| Conditions | 72-hour cell proliferation assays (e.g., MTT) in various human cancer cell lines. |
Higher cellular potency means researchers can use lower concentrations, reducing the risk of off-target effects and compound-related toxicity, leading to cleaner, more interpretable experimental results.
CCT129202 has been shown to inhibit tumor growth in human tumor xenograft models following intraperitoneal (i.p.) administration. In HCT116 colon carcinoma xenografts, daily administration of CCT129202 resulted in significant tumor growth inhibition. Critically, this was accompanied by pharmacodynamic evidence of target engagement in the tumor, namely decreased phosphorylation of the Aurora B substrate Histone H3.
| Evidence Dimension | In Vivo Antitumor Activity |
| Target Compound Data | Inhibited HCT116 xenograft growth and reduced Histone H3 phosphorylation in tumors. |
| Comparator Or Baseline | Vehicle control group (showed continued tumor growth). |
| Quantified Difference | Statistically significant reduction in tumor volume versus control. |
| Conditions | HCT116 human colon cancer xenografts in athymic mice, i.p. administration. |
This confirms the compound's bioavailability and activity in a whole-animal system, making it a validated and procurement-ready tool for preclinical efficacy and target validation studies.
Due to its documented selectivity profile, CCT129202 is a suitable tool for experiments designed to differentiate the cellular functions of Aurora A from Aurora B. Its use can help confirm that observed phenotypes, such as endoreduplication or apoptosis, are direct consequences of inhibiting a specific Aurora kinase.
The demonstrated ability of CCT129202 to inhibit tumor growth and modulate its target (Histone H3 phosphorylation) in xenograft models makes it a reliable choice for in vivo studies. Researchers can procure this compound for preclinical efficacy trials in relevant cancer models with confidence in its biological activity and bioavailability via i.p. injection.
CCT129202 is a potent inducer of apoptosis in a wide range of human tumor cell lines, typically following the accumulation of cells with 4N or greater DNA content. This makes it an appropriate positive control or primary agent for studies investigating mitotic catastrophe and apoptosis in cancer biology.